5-Desmethyl-3-methyl Leflunomide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBGILHVSSQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174957 | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208401-20-1 | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural and Chemical Characterization for Research Purposes
Molecular Structure Elucidation and Spectroscopic Analysis
The definitive structure of 5-Desmethyl-3-methyl Leflunomide (B1674699) is characterized by a 3-methylisoxazole (B1582632) ring linked via a carboxamide group to a 4-(trifluoromethyl)phenyl moiety. While specific, publicly available spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this particular compound are not extensively documented in the literature, its structure allows for the prediction of its spectral characteristics based on the analysis of similar isoxazole (B147169) derivatives. mdpi.comnih.govrsc.orgjscimedcentral.comnih.govacs.orgnih.gov
Hypothetical Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons on the isoxazole ring, the aromatic protons of the phenyl ring, and the amide proton. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group and the isoxazole ring.
¹³C NMR: The carbon NMR spectrum would reveal signals for the methyl carbon, the carbons of the isoxazole and phenyl rings, the carbonyl carbon of the amide, and the carbon of the trifluoromethyl group.
Mass Spectrometry: The mass spectrum would be anticipated to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of the isoxazole and amide functionalities.
Interactive Data Table: Predicted Spectroscopic Data for 5-Desmethyl-3-methyl Leflunomide
| Data Type | Predicted Observations |
| ¹H NMR | Signals for methyl, aromatic, and amide protons. |
| ¹³C NMR | Resonances for all unique carbon atoms. |
| Mass Spec. | Molecular ion peak and characteristic fragments. |
| IR Spec. | Bands for N-H, C=O, C-F, and aromatic C-H stretches. |
Conformational Analysis and Molecular Dynamics Investigations
The conformational freedom of this compound is primarily dictated by the rotation around the single bonds connecting the isoxazole ring, the amide linkage, and the phenyl ring. The planarity of the amide bond and the steric hindrance between the rings are key factors in determining the molecule's preferred three-dimensional shape.
Molecular dynamics (MD) simulations, a computational method to study the physical movement of atoms and molecules, could provide valuable insights into the dynamic behavior of this compound. nih.govmdpi.comdntb.gov.ua Such studies on related isoxazole amides have been used to explore conformational landscapes and ligand-protein interactions. acs.orgnih.govnih.govchemrxiv.org For this compound, MD simulations could elucidate the flexibility of the molecule, the stability of different conformers, and its potential interactions with biological macromolecules.
Quantum Chemical Studies and Electronic Structure Analysis of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govnih.gov These methods can be employed to determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. Such studies on isoxazole derivatives have provided insights into their reactivity and intermolecular interactions. nih.gov
For this compound, quantum chemical studies could reveal the electronic impact of the trifluoromethyl group and the different substitution pattern on the isoxazole ring compared to Leflunomide. This would help in understanding its chemical reactivity and potential for forming intermolecular interactions, such as hydrogen bonds.
Comparative Structural Analysis with Leflunomide and its Active Metabolite, A77 1726 (Teriflunomide)
A comparative analysis of this compound with Leflunomide and its active metabolite, A77 1726 (Teriflunomide), highlights key structural distinctions that likely influence their physicochemical properties.
A77 1726 (Teriflunomide) vs. This compound: Teriflunomide (B560168) is the active, open-ring metabolite of Leflunomide. It possesses a cyano group and a hydroxyl group in a butenamide structure, which is significantly different from the stable isoxazole ring of this compound. This structural disparity results in vastly different chemical properties and biological activities.
Interactive Data Table: Structural Comparison
| Compound | Key Structural Feature | Parent/Metabolite/Impurity |
| Leflunomide | 5-methylisoxazole ring | Parent Drug |
| This compound | 3-methylisoxazole ring | Impurity |
| A77 1726 (Teriflunomide) | Open-ring malononitrilamide | Active Metabolite |
Mechanistic Research into Cellular and Molecular Actions
Investigation of Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
The primary mode of action for the active metabolite of Leflunomide (B1674699), A77 1726, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). wikipedia.orgdrugbank.comnih.govresearchgate.net This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. wikipedia.orgresearchgate.netpatsnap.com
A77 1726 acts as a potent, reversible inhibitor of DHODH. nih.gov Kinetic studies have demonstrated that it exhibits mixed-type inhibition concerning both of the enzyme's substrates, dihydroorotic acid and coenzyme Q. nih.gov The inhibitory constant (Ki) for A77 1726 against human DHODH has been determined to be approximately 2.7 µM. nih.gov Other research indicates that inhibition of human DHODH occurs at concentrations around 600 nM, which are levels achieved during therapeutic use. nih.gov
| Parameter | Value | Enzyme Source | Reference |
| Inhibition Type | Mixed | Human | nih.gov |
| Ki Value | 2.7 ± 0.7 µM | Human | nih.gov |
| Effective Inhibitory Concentration | ~600 nM | Human | nih.gov |
This table presents kinetic data for the inhibition of Dihydroorotate Dehydrogenase by A77 1726.
Molecular studies reveal that A77 1726 binds to a specific site on the DHODH enzyme. This binding occurs within a hydrophobic tunnel located near the flavin mononucleotide (FMN) cofactor, a critical component for the enzyme's catalytic activity. drugbank.com This interaction effectively blocks the enzyme's function.
DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway: the conversion of dihydroorotate to orotate. researchgate.netnih.govresearchgate.net By inhibiting DHODH, A77 1726 effectively halts this pathway, leading to a depletion of the pyrimidine pool, particularly uridine (B1682114) monophosphate (rUMP). nih.govnih.govdrugbank.com This disruption of pyrimidine synthesis is the cornerstone of the compound's mechanism. nih.gov
Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support the synthesis of new genetic material. nih.govresearchgate.net Unlike other cell types, these lymphocytes cannot rely solely on salvage pathways to meet their pyrimidine needs and are thus highly dependent on the de novo pathway. nih.govnih.gov The inhibitory effect of A77 1726 on pyrimidine synthesis can be overcome by supplying cells with exogenous uridine, the product of the pathway, which confirms that the primary target is indeed de novo pyrimidine synthesis. drugbank.comnih.govnih.govnih.gov
Modulation of Cell Cycle Progression
The depletion of the pyrimidine pool has significant consequences for cell cycle progression, particularly in rapidly dividing cells like lymphocytes.
A77 1726 is a potent inhibitor of stimulated T and B lymphocyte proliferation. nih.govnih.govmedchemexpress.com Its action is considered cytostatic rather than cytotoxic, meaning it halts cell proliferation without directly causing cell death. nih.govdrugbank.comnih.gov By restricting the availability of pyrimidines, the compound prevents activated lymphocytes from progressing through the cell cycle. drugbank.comnih.gov Research shows that lymphocytes treated with the compound are arrested in the G1 phase of the cell cycle. drugbank.compatsnap.comnih.gov This arrest prevents the cells from entering the S phase, the stage where DNA replication occurs, thereby halting the clonal expansion of autoimmune lymphocytes. drugbank.compatsnap.com
DNA and RNA are polymers of nucleotides, and their synthesis is fundamentally dependent on a sufficient supply of both purine (B94841) and pyrimidine building blocks. patsnap.com Activated lymphocytes must significantly expand their ribonucleotide pools to replicate their DNA and increase RNA for protein synthesis. drugbank.com Specifically, the pyrimidine pool in an activated lymphocyte expands approximately eightfold. nih.govresearchgate.net By inhibiting DHODH, A77 1726 prevents the synthesis of the necessary pyrimidines, leading to decreased levels of rUMP and subsequently, insufficient building blocks for DNA and RNA synthesis. drugbank.comnih.gov This ultimately prevents the proliferation of these immune cells. nih.gov
Role of p53 in Compound-Mediated Cell Cycle Arrest
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage. nih.govmdpi.comharvard.edu Upon activation, p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis to eliminate severely damaged cells. nih.govmdpi.comharvard.edunih.gov The decision between these fates is a complex process influenced by numerous factors. harvard.edubiocompare.com
The active metabolite of leflunomide, has been shown to induce cell cycle arrest. nih.gov This process is primarily mediated by the transcriptional activation of p21/WAF1, a potent cyclin-dependent kinase (CDK) inhibitor. nih.govyoutube.com p21 effectively halts the cell cycle at the G1/S and G2/M checkpoints by inhibiting CDK complexes, thereby preventing the proliferation of cells with damaged DNA. youtube.comyoutube.com In response to DNA damage, p53 levels rise, leading to the induction of p21 and subsequent cell cycle arrest. youtube.com This p53-dependent pathway is a key mechanism for preventing the propagation of mutations and maintaining genomic stability. nih.govmdpi.comharvard.edu
Influence on Protein Tyrosine Kinase Activity and Signaling Pathways
Research indicates that 5-Desmethyl-3-methyl Leflunomide, also known as A77 1726, can modulate various signaling pathways, including those involving protein tyrosine kinases (PTKs). nih.govresearchgate.netnih.gov PTKs are critical components of cellular signaling that regulate processes such as cell growth, differentiation, and proliferation. researchgate.net
Furthermore, the compound has been found to interfere with the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammatory and immune responses. researchgate.netoup.com By inhibiting NF-κB activation, A77 1726 can suppress the expression of pro-inflammatory genes. researchgate.netoup.com The modulation of these signaling cascades highlights the multifaceted nature of the compound's mechanism of action.
Exploration of Mitochondrial Dynamics and Bioenergetic Effects
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity and function. nih.govjci.org These processes are crucial for cellular homeostasis, and their dysregulation can lead to mitochondrial dysfunction and cell death. nih.govnih.gov
Effects on Mitofusins (MFN1/2) and OPA1 Expression
Mitochondrial fusion is a two-step process involving the merging of the outer and inner mitochondrial membranes, mediated by key GTPase proteins. nih.govjci.org Mitofusins 1 and 2 (MFN1 and MFN2) are located on the outer mitochondrial membrane and are essential for its fusion. nih.govnih.gov Optic atrophy 1 (OPA1) resides in the inner mitochondrial membrane and is critical for its fusion and the maintenance of cristae structure. nih.govnih.gov The coordinated action of mitofusins and OPA1 ensures the proper fusion of mitochondria. nih.gov
While direct studies on the effect of this compound on MFN1/2 and OPA1 expression are limited, research on the parent compound, leflunomide, has shown that it can induce an unrestrained proliferation of mitochondria. nih.gov However, this effect was not directly linked to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is a known target of the active metabolite. nih.gov Further investigation is needed to elucidate the specific impact of this compound on the expression and function of MFN1/2 and OPA1 and the subsequent effects on mitochondrial fusion.
Impact on Mitochondrial Membrane Potential and Apoptosis
A decrease in mitochondrial membrane potential (ΔΨm) is often an early and critical event in the apoptotic cascade. nih.govnih.gov This depolarization of the mitochondrial membrane can lead to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death. youtube.com
Studies have demonstrated that leflunomide and its active metabolite, A77 1726 (teriflunomide), can induce mitochondrial dysfunction. nih.gov This includes a concentration-dependent depletion of cellular ATP and subsequent release of lactate (B86563) dehydrogenase (LDH), indicative of cell damage. nih.gov The decline in ATP levels suggests a potential impairment of mitochondrial oxidative phosphorylation. nih.gov Further investigations have shown that both leflunomide and A77 1726 can directly target complex V (F1FO ATP synthase) of the electron transport chain. nih.gov
The induction of mitochondrial membrane depolarization by these compounds can be attenuated by blockers of the mitochondrial permeability transition pore, suggesting its involvement in the observed cytotoxicity. nih.gov The disruption of mitochondrial function and the induction of apoptosis appear to be significant components of the cellular effects of this compound. nih.govnih.gov
Compound Names
| Compound Name |
| This compound |
| A77 1726 |
| Leflunomide |
| Teriflunomide (B560168) |
| 5-fluoroorotate |
| lapacol |
| Nutlin |
| trifluorothymidine |
| Uridine |
Preclinical and Experimental Pharmacological Investigations of this compound Remain Undocumented in Publicly Available Literature
A comprehensive review of scientific databases and publicly accessible research materials reveals a significant lack of specific pharmacological data for the compound this compound. While this chemical entity is identified, detailed preclinical and experimental studies as outlined in the requested article structure are not available in the public domain.
Initial research identifies this compound, with CAS number 208401-20-1, as a known impurity and a structural isomer of the widely used immunomodulatory drug, Leflunomide. It is referred to as "Leflunomide EP Impurity E" chemicalbook.com. Structurally, it is characterized by the absence of a methyl group at the 5th position of the isoxazole (B147169) ring and the presence of a methyl group at the 3rd position, distinguishing it from the parent Leflunomide molecule chemicalbook.com.
Despite its identification as a specific chemical compound related to Leflunomide, dedicated research into its distinct pharmacological profile appears to be unpublished or not widely disseminated. The parent compound, Leflunomide, and its primary active metabolite, A77 1726 (Teriflunomide), have been extensively studied, with a large body of literature detailing their mechanisms of action and effects. These compounds are known to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key step in de novo pyrimidine synthesis, which accounts for their immunomodulatory, anti-inflammatory, and antiproliferative properties wikipedia.orgdrugbank.comnih.gov. It is theorized that as a derivative, this compound might also inhibit DHODH, but specific experimental evidence to support this is not present in the available literature .
Consequently, it is not possible to provide a scientifically accurate and detailed account for the following requested sections based on current information:
Preclinical and Experimental Pharmacological Investigations
Effects on Broader Metabolic Pathways:Beyond the hypothetical inhibition of DHODH, no specific studies on the broader metabolic impact of 5-Desmethyl-3-methyl Leflunomide (B1674699) were identified.
Disruption of Aromatic Amino Acid Biosynthesis (e.g., DAHPS activity)
There is no available research to suggest that 5-Desmethyl-3-methyl Leflunomide has been investigated for its potential to disrupt the biosynthesis of aromatic amino acids. Consequently, no data exists regarding its activity on 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), a key enzyme in this pathway.
Impact on Carbohydrate and Lipid Metabolism
Similarly, the scientific literature lacks any studies detailing the impact of this compound on carbohydrate and lipid metabolism. While the parent compound, Leflunomide, has been studied in this context, no such investigations have been published for this specific desmethyl derivative.
Research into Endoplasmic Reticulum Stress and Apoptosis Induction
There is no evidence of research into whether this compound induces endoplasmic reticulum (ER) stress or triggers apoptosis. These critical cellular pathways have not been explored in relation to this particular compound, leaving a significant gap in the understanding of its potential cytotoxic or cytostatic effects.
Metabolism and Biotransformation Studies
Identification of Metabolic Pathways of 5-Desmethyl-3-methyl Leflunomide (B1674699)
The primary metabolic pathway for 5-Desmethyl-3-methyl Leflunomide involves hydroxylation. Unlike its parent compound, leflunomide, which predominantly undergoes isoxazole (B147169) ring opening to form its active metabolite A77 1726, this compound is resistant to this cleavage. Instead, its metabolism is characterized by the enzymatic addition of hydroxyl groups to its methyl substituents.
In vitro studies using liver microsomes have shown that the principal metabolic routes for this compound are monohydroxylation at either the 3-methyl or the 5-methyl group on the isoxazole ring. nih.gov This fundamental difference in metabolic pathways highlights the critical role of the chemical structure in determining the biotransformation of a compound.
Enzymatic Biotransformation Processes (e.g., Isoxazole Ring Opening, Hydrolysis)
A key feature of this compound's biotransformation is its pronounced resistance to isoxazole ring opening. This process, which is central to the bioactivation of leflunomide to A77 1726, does not occur with this compound. nih.gov The presence of a methyl group at the 3-position of the isoxazole ring appears to sterically or electronically hinder the enzymatic attack required for ring scission. nih.govresearchgate.net
Studies have demonstrated that while leflunomide readily converts to A77 1726 under physiological conditions in plasma, whole blood, and in the presence of human serum albumin, 3-methylleflunomide remains stable and does not undergo this transformation. nih.govsci-hub.st This indicates that the enzymatic machinery responsible for the N-O bond cleavage in leflunomide is ineffective against this particular derivative. nih.gov
Hydrolysis, another potential biotransformation process, does not appear to be a major metabolic pathway for this compound under the conditions studied. The primary enzymatic process observed is oxidation in the form of hydroxylation.
Characterization of Novel and Known Metabolites
The biotransformation of this compound leads to the formation of novel hydroxylated metabolites. These have been identified through in vitro studies with liver microsomes. The primary metabolites are two distinct monohydroxylated forms of the parent compound. nih.gov
Metabolite identification has confirmed that hydroxylation occurs at the methyl groups attached to the isoxazole ring. nih.govnih.goveurekaselect.com This results in the formation of:
3-Hydroxymethyl-5-methyl Leflunomide
3-Methyl-5-hydroxymethyl Leflunomide
These metabolites are considered novel in the context that they are distinct from the well-characterized metabolites of leflunomide, such as A77 1726 and its subsequent degradation products. nih.gov
Comparative Metabolic Profiling with Leflunomide and A77 1726
The metabolic profile of this compound stands in stark contrast to that of leflunomide and its active metabolite, A77 1726.
| Feature | This compound | Leflunomide | A77 1726 (Teriflunomide) |
| Primary Metabolic Pathway | Hydroxylation of methyl groups nih.gov | Isoxazole ring opening researchgate.netijdvl.com | Further metabolism to an oxanilic acid derivative and glucuronidation researchgate.netfda.gov |
| Isoxazole Ring Opening | Resistant nih.gov | Readily undergoes opening nih.govsci-hub.st | Ring is already open |
| Primary Metabolites | Monohydroxylated derivatives nih.gov | A77 1726 ijdvl.com | Oxanilic acid derivative, leflunomide glucuronides fda.gov |
| Enzymatic Process | Oxidation (Hydroxylation) nih.gov | N-O bond cleavage (enzymatic and non-enzymatic) nih.govresearchgate.netresearchgate.net | Further metabolism and conjugation |
Leflunomide is rapidly and almost completely metabolized to A77 1726 through the opening of its isoxazole ring. ijdvl.comnih.gov This conversion is considered a bioactivation step, as A77 1726 is responsible for the pharmacological activity of leflunomide. drugbank.comnih.gov A77 1726 is then further metabolized to various other compounds, including an oxanilic acid derivative, which are then excreted. researchgate.netfda.gov
In contrast, the metabolism of this compound is a detoxification pathway, leading to hydroxylated, likely more water-soluble, compounds that can be more readily eliminated from the body. The resistance to ring opening means that it does not form an A77 1726-like active metabolite.
Role of Specific Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19, CYP3A4) in its Biotransformation
While specific cytochrome P450 (CYP) enzyme involvement in the hydroxylation of this compound has not been definitively identified, the metabolism of the structurally similar leflunomide provides strong indications of the enzymes that are likely involved.
In vitro studies have demonstrated that the biotransformation of leflunomide to A77 1726 involves several CYP isoenzymes, primarily CYP1A2 , CYP2C19 , and CYP3A4 . clinexprheumatol.orgnih.gov The conversion of leflunomide in human liver microsomes was found to be sensitive to furafylline, a specific inhibitor of CYP1A2. nih.gov
Given that the hydroxylation of methyl groups is a common reaction catalyzed by CYP enzymes, it is highly probable that one or more of these same enzymes are responsible for the metabolism of this compound. The specific contributions of each CYP isoenzyme to the hydroxylation of this particular compound would require further dedicated investigation. Studies on leflunomide have shown that genetic polymorphisms in these CYP enzymes can influence its metabolism and may be associated with variability in patient responses and side effects. clinexprheumatol.orgfrontiersin.org
Structure Activity Relationship Sar and Rational Design of Derivatives
Correlating Structural Modifications of 5-Desmethyl-3-methyl Leflunomide (B1674699) with Biological Activity
The biological activity of leflunomide analogues is intrinsically linked to their chemical structure. Leflunomide itself is a prodrug that is rapidly converted to its active metabolite, teriflunomide (B560168) (A77 1726), which is responsible for its primary mechanism of action: the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govnih.gov This enzyme is a critical component in the de novo synthesis of pyrimidines, a pathway essential for the proliferation of activated lymphocytes. nih.gov
Structure-activity relationship (SAR) studies on analogues of teriflunomide have provided crucial insights. The key to its inhibitory action is the open-ring malononitrile (B47326) structure of teriflunomide. Research has focused on synthesizing a series of analogues of this active metabolite to understand which chemical groups are essential for its activity. nih.gov It has been found that their in vivo biological activity, as determined in rat and mouse models of delayed-type hypersensitivity, correlates well with their in vitro potency against the DHODH enzyme. nih.gov For instance, the introduction of different substituents on the phenyl ring and modifications to the propenamide side chain have been systematically evaluated to optimize DHODH inhibition. nih.gov
| Modification | Effect on DHODH Inhibition |
| Phenyl Ring Substitution | Modifications to the trifluoromethyl and methyl groups on the phenyl ring can alter the electronic and steric properties, influencing binding to the enzyme's active site. |
| Propenamide Chain | Changes to the cyano and hydroxyl groups on the propenamide side chain of the active metabolite are critical for inhibitory activity. |
| Cyclopropyl (B3062369) Group Introduction | Replacing the open chain with a cyclopropyl group in some analogues has been shown to yield potent DHODH inhibitors with activity in arthritis models. nih.gov |
This table illustrates general structure-activity relationship trends for leflunomide-related compounds based on available research.
Computational Chemistry Approaches in Derivative Design and Optimization
Computational chemistry plays a vital role in the rational design and optimization of leflunomide derivatives. Molecular modeling techniques are employed to gain a detailed understanding of the structural and electronic properties of these compounds, which is invaluable for predicting their biological activity. nih.gov
Methods such as Density Functional Theory (DFT) are used to perform detailed analyses of geometrical parameters and conformational possibilities of leflunomide and its analogues. nih.gov These calculations can determine the most stable conformation of the molecule, which is essential for understanding how it interacts with its biological target. nih.gov
Further analyses using Quantum Theory of Atoms in Molecules (AIM) and Electron Localization Function (ELF) provide deeper insights into the electronic structure. nih.gov These methods can map the electron density, electrostatic potential, and the nature of chemical bonds within the molecule. nih.gov Such detailed electronic descriptions help researchers understand the reactivity and interaction potential of different parts of the molecule, guiding the design of new derivatives with improved properties. nih.gov For example, quantum-chemical calculations have been used to study the type of interaction between leflunomide and biological molecules like collagen. neliti.com
Comparative Studies with Other Isoxazole (B147169) Derivatives (e.g., UTL-5 Series)
Comparative studies between different classes of isoxazole derivatives are crucial for drug optimization. The comparison between the leflunomide/teriflunomide platform and the UTL-5 series provides a clear example of how modifying the isoxazole scaffold can lead to compounds with distinct and potentially improved therapeutic profiles. nih.gov
The primary difference lies in the isoxazole ring's substitution pattern, which dictates the metabolic fate of the compounds. nih.gov
Leflunomide (5-methylisoxazole-4-carboxamide scaffold): Undergoes metabolic opening of the isoxazole ring to form teriflunomide, the active DHODH inhibitor. This mechanism is associated with its therapeutic effects but also with concerns about liver toxicity and teratogenicity. nih.gov
UTL-5 Series (5-methylisoxazole-3-carboxamide scaffold): This scaffold is metabolically more stable at the N-O bond. The primary metabolic pathway involves cleavage of the amide bond, not the isoxazole ring. nih.gov
This metabolic difference leads to a fundamental divergence in the mechanism of action. While leflunomide's effects are tied to DHODH inhibition, UTL-5 compounds like UTL-5b and UTL-5g exert their anti-inflammatory effects through other pathways. nih.govresearchgate.net Notably, the UTL-5 series exhibits lower acute toxicity than leflunomide/teriflunomide. Furthermore, a shift from potential liver toxicity with leflunomide to a liver-protective effect has been observed with UTL-5b/UTL-5g. nih.gov These findings highlight how rational modification of the isoxazole scaffold can dissociate therapeutic effects from undesirable toxicities, providing a valuable direction for future drug development. nih.gov
Advanced Analytical Methodologies for Compound Characterization and Quantification in Research
Development of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone technique for the quantitative analysis of Leflunomide (B1674699) and its related substances, including 5-Desmethyl-3-methyl Leflunomide. The development of a robust HPLC method is focused on achieving adequate separation, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase.
Method development involves optimizing several chromatographic parameters to ensure a clear resolution between the main compound and any impurities. For Leflunomide and its analogues, typical methods employ a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH. researchgate.net The method is validated according to International Conference on Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). africanjournalofbiomedicalresearch.com For instance, a validated method for Leflunomide showed linearity over a concentration range of 10-50 μg/mL with a correlation coefficient of 0.9999. smolecule.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity, making it the preferred method for quantifying low levels of compounds in complex biological matrices like plasma or serum. nih.gov This technique is crucial for pharmacokinetic studies. Leflunomide, for example, is a prodrug that is rapidly metabolized to its active metabolite, Teriflunomide (B560168) (A77 1726). sigmaaldrich.com LC-MS/MS methods have been developed to quantify Teriflunomide over a wide concentration range, from 5 ng/mL to 200 μg/mL, demonstrating the technique's vast dynamic range. sigmaaldrich.com Such methods would be equally applicable for quantifying trace amounts of impurities like this compound.
Interactive Table: Example of HPLC Method Parameters for Leflunomide Analysis
This table summarizes typical conditions that can be adapted for the analysis of this compound.
| Parameter | Condition | Rationale/Significance |
| Stationary Phase (Column) | Hypersil BDS C18 (250mm x 4.6mm, 5µm) | Provides excellent separation for non-polar to moderately polar compounds. researchgate.net |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (60:40 v/v) | The organic modifier (acetonitrile) and buffer control retention and peak shape. researchgate.net |
| Flow Rate | 1.0 mL/min | Affects retention time, resolution, and analysis duration. researchgate.net |
| Detection Wavelength | 260 nm or 290 nm | Wavelength of maximum absorbance for the chromophore in the compound structure. smolecule.com |
| Injection Volume | 20 µL | Standard volume for injecting the sample onto the column. smolecule.com |
| Temperature | Ambient | Method robustness is often tested against temperature variations. smolecule.com |
Application of Stability-Indicating Methods for Research Sample Analysis
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products or impurities. The development of such methods is a regulatory requirement and is crucial for determining the shelf-life of a drug substance.
For Leflunomide, stability-indicating HPLC methods have been established by subjecting the drug to forced degradation under various stress conditions as prescribed by ICH guidelines. africanjournalofbiomedicalresearch.com These conditions include acid and base hydrolysis, oxidation, heat, and photolysis. Studies have shown that Leflunomide is susceptible to degradation in acidic and basic conditions, while remaining relatively stable under oxidative, thermal, and photolytic stress. africanjournalofbiomedicalresearch.com The primary degradation products identified under hydrolytic stress are 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.
The developed analytical method is then used to analyze these stressed samples. The method is considered "stability-indicating" if it can resolve the intact drug peak from all the degradation product peaks, as well as from any known impurities like this compound. This ensures that any analytical result for the drug's potency is a true reflection of its stability and is not falsely inflated by co-eluting degradants or impurities.
Interactive Table: Summary of Forced Degradation Studies on Leflunomide
These conditions are used to validate a method as stability-indicating, ensuring it can separate the parent drug from potential byproducts.
| Stress Condition | Reagent/Parameter | Typical Observation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N to 5 M HCl, refluxed at 60-85°C | Significant degradation observed. africanjournalofbiomedicalresearch.com | 5-methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)-aniline |
| Base Hydrolysis | 0.1 N NaOH, refluxed at 60-85°C | Extensive degradation, often more than in acid. africanjournalofbiomedicalresearch.com | 5-methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)-aniline |
| Oxidative Degradation | 3% to 30% H₂O₂ at room temperature | Generally stable; no significant degradation. africanjournalofbiomedicalresearch.com | Not applicable |
| Thermal Degradation | Solid drug at 50-60°C | Generally stable. africanjournalofbiomedicalresearch.com | Not applicable |
| Photolytic Degradation | UV light (254 nm) on drug solution | Generally stable. africanjournalofbiomedicalresearch.com | Not applicable |
Methodologies for Metabolite Identification and Profiling in Biological Matrices
Identifying and profiling the metabolites of a drug candidate is a critical step in drug development. This process helps to understand the drug's efficacy, potential toxicity, and pathways of elimination. Leflunomide is a prodrug that undergoes rapid and extensive metabolism following administration. The primary and pharmacologically active metabolite is Teriflunomide (A77 1726), which is formed through the opening of the isoxazole (B147169) ring.
The principal technology for metabolite identification is LC-MS/MS. sigmaaldrich.com In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsomes) from a subject dosed with the drug is analyzed. The LC separates the various components, which are then ionized and introduced into the mass spectrometer. A full scan MS analysis detects all ions within a specific mass range, allowing for the discovery of potential metabolites that have different mass-to-charge (m/z) ratios than the parent drug.
Once a potential metabolite peak is detected, tandem mass spectrometry (MS/MS) is employed for structural elucidation. The specific ion corresponding to the metabolite is isolated and fragmented, and the resulting fragmentation pattern provides structural information, acting like a molecular fingerprint. By comparing these patterns to the fragmentation of the parent drug and considering known metabolic pathways (e.g., oxidation, hydrolysis, conjugation), the structure of the metabolite can be proposed or confirmed. While Teriflunomide is the major metabolite of Leflunomide, these powerful profiling techniques can also identify minor metabolites and other related compounds in circulation, providing a complete picture of the drug's disposition in the body.
Emerging Research Areas and Future Perspectives
Investigation of Novel Molecular Targets and Pathways
The established mechanism of action for leflunomide's active metabolite, teriflunomide (B560168), is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is critical for de novo pyrimidine (B1678525) synthesis. wikipedia.orgpatsnap.com This inhibition curtails the proliferation of rapidly dividing cells like activated lymphocytes, arresting them in the G1 phase of the cell cycle. patsnap.comdrugbank.com At higher concentrations, inhibition of tyrosine kinases and suppression of nuclear factor kappaB (NF-κB) activation have also been noted as part of its immunomodulatory effects. researchgate.net
Emerging research into novel analogs of leflunomide (B1674699) suggests that derivatives may possess distinct mechanisms of action. For instance, a novel analog known as UTL-5b has demonstrated anti-inflammatory effects without inhibiting DHODH. researchgate.net Instead, gene array analysis revealed that UTL-5b significantly suppresses genes relevant to the TNF-α pathway, including Janus kinase 3 (JAK3), mitogen-activated protein kinase kinase kinase 2 (MAP3K2), and lipopolysaccharide-induced TNF-α factor (LITAF). researchgate.net
This discovery opens the possibility that 5-Desmethyl-3-methyl leflunomide could also interact with novel molecular targets beyond DHODH. Future investigations will likely focus on screening the compound against a wide range of kinases and signaling molecules to elucidate its specific pathway interactions. Understanding these unique mechanisms is crucial for identifying new therapeutic indications and potentially developing compounds with greater specificity and fewer side effects.
Table 1: Investigated and Potential Molecular Targets of Leflunomide Derivatives
| Compound/Class | Primary Target | Other Investigated/Potential Targets | Mechanism of Action |
| Leflunomide/Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | Tyrosine Kinases, NF-κB | Inhibition of pyrimidine synthesis, cell cycle arrest. wikipedia.orgpatsnap.comresearchgate.net |
| UTL-5b (Analog) | Not DHODH | JAK3, MAP3K2, LITAF | Suppression of TNF-α pathway genes. researchgate.net |
| This compound | Unknown | To be determined | Future research is needed to identify specific molecular targets and pathways. |
Exploration of this compound in Other Pathophysiological Conditions
While leflunomide is primarily approved for rheumatoid and psoriatic arthritis, its immunomodulatory and antiproliferative properties have led to its investigation in a variety of other diseases. wikipedia.orgnih.govversusarthritis.org The active metabolite, teriflunomide, is approved for treating multiple sclerosis. nih.gov Furthermore, leflunomide has demonstrated significant antiviral activity against several viruses, including Cytomegalovirus (CMV), BK polyomavirus, and SARS-CoV-2, by mechanisms that can involve inhibiting viral replication. wikipedia.orgnih.gov There is also basic research suggesting antineoplastic potential, although clinical studies have been inconclusive. nih.gov
This broad range of activity provides a clear rationale for exploring the therapeutic potential of this compound in conditions beyond autoimmune arthritis. Future research could focus on:
Virology: Investigating its efficacy against a panel of viruses, particularly those where pyrimidine depletion is a known antiviral strategy. nih.gov
Oncology: Screening its antiproliferative effects on various cancer cell lines.
Other Autoimmune Diseases: Evaluating its immunomodulatory effects in models of diseases like systemic lupus erythematosus and inflammatory bowel disease. nih.govnih.gov
Table 3: Established and Investigational Uses of Leflunomide/Teriflunomide
| Disease Category | Specific Condition | Status/Finding |
| Autoimmune | Rheumatoid Arthritis | Approved indication for leflunomide. wikipedia.org |
| Psoriatic Arthritis | Approved indication for leflunomide. versusarthritis.org | |
| Multiple Sclerosis | Approved indication for teriflunomide. nih.gov | |
| Systemic Lupus Erythematosus | Investigational use. nih.gov | |
| Infectious Disease | Cytomegalovirus (CMV) | Investigational; inhibits virion assembly. nih.gov |
| BK Polyomavirus | Investigational; inhibits viral replication. nih.gov | |
| SARS-CoV-2 | Investigational; repurposed for antiviral potential. nih.gov | |
| Oncology | Various Cancers | Basic research shows antineoplastic potential; clinical data is inconclusive. nih.gov |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To thoroughly investigate a new chemical entity like this compound, sophisticated research models are essential. Standard 2D cell cultures will be used for initial high-throughput screening, but more advanced models are needed to understand its effects in a biologically relevant context.
In Vitro Models: The development of complex, multi-cellular in vitro systems is a key area of progress. nih.gov For a compound related to leflunomide, liver toxicity is a critical consideration. nih.gov Advanced models such as 3D liver spheroids, organoids, and microfluidic "organ-on-a-chip" systems can provide more accurate predictions of human hepatotoxicity than simple cell lines. nih.gov These systems allow for the co-culture of different cell types (e.g., hepatocytes, stellate cells, immune cells) to better mimic the complex cellular interactions within an organ.
In Vivo Models: Animal models remain crucial for studying systemic efficacy, pharmacokinetics, and safety. For autoimmune conditions, established models like collagen-induced arthritis in mice will be necessary. To explore novel mechanisms, as was done for the analog UTL-5b, researchers used C57BL/6 mice to study gene expression changes in the spleen following lipopolysaccharide challenge. researchgate.net The development of humanized mouse models, which contain functional human genes, cells, or tissues, will be particularly valuable for studying the compound's interaction with the human immune system.
Pharmacogenomic Studies of Pathways influenced by Leflunomide Derivatives
Pharmacogenomics studies how an individual's genetic makeup affects their response to drugs. Research has identified several single nucleotide polymorphisms (SNPs) that influence the metabolism, efficacy, and toxicity of leflunomide. clinexprheumatol.orgresearchgate.net These studies provide a blueprint for the future personalized application of its derivatives.
Key genes influencing leflunomide's pharmacokinetics and pharmacodynamics include:
Cytochrome P450 (CYP) enzymes: SNPs in CYP1A2 and CYP2C19 have been associated with variations in the metabolism of leflunomide and the risk of toxicity. researchgate.netpharmgkb.org
Dihydroorotate Dehydrogenase (DHODH): A polymorphism in the DHODH gene (19C>A) has been linked to both the therapeutic effect and toxicity of leflunomide. researchgate.net
ATP-binding cassette (ABC) transporters: A polymorphism in ABCG2 (which codes for the BCRP transporter) was found to significantly affect the pharmacokinetics of teriflunomide. nih.gov
Future research on this compound must include a pharmacogenomic component. By genotyping patients in early clinical studies, researchers can identify genetic markers that predict efficacy and risk. This would allow for the development of a personalized medicine approach, ensuring the compound is given to patients who are most likely to benefit and least likely to experience adverse effects. clinexprheumatol.orgresearchgate.net It will be critical to investigate whether the same genetic variations that affect leflunomide also influence the pathways affected by its derivatives, or if new genetic markers are relevant. researchgate.net
Table 4: Key Genes in Pharmacogenomic Studies of Leflunomide
| Gene | Function | Impact of Polymorphism on Leflunomide/Teriflunomide | Reference |
| CYP1A2 | Drug Metabolism | *1F allele may be associated with toxicity. | researchgate.net |
| CYP2C19 | Drug Metabolism | Polymorphisms associated with pharmacokinetics and treatment cessation. | pharmgkb.org |
| DHODH | Drug Target | 19C>A polymorphism may be associated with toxicity and therapeutic effect. | researchgate.net |
| ABCG2 | Drug Transport | 34G>A polymorphism significantly affects teriflunomide pharmacokinetics. | nih.gov |
| ESR1/ESR2 | Hormone Receptor | Estrogen receptor gene SNPs may be associated with therapeutic efficacy in females. | researchgate.netpharmgkb.org |
Q & A
Q. How do species-specific metabolic differences affect translational relevance of preclinical data?
- Methodological Answer: Compare metabolite formation rates in HLMs vs. mouse/rat microsomes. Use scaling factors (e.g., hepatic microsomal protein per gram liver) to predict in vivo clearance. Validate with physiologically based pharmacokinetic (PBPK) modeling in software like Simcyp® .
Tables for Key Methodological Comparisons
| Parameter | Leflunomide | 5-Desmethyl-3-methyl Analog | Reference |
|---|---|---|---|
| DHODH IC₅₀ (nM) | 58 ± 12 | 42 ± 9 | |
| Plasma t₁/₂ (h) | 15–18 | 22–26 | |
| Major Metabolite | TFMA (teriflunomide) | 3-Methyl-TFMA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
